Cas no 1823067-43-1 (4-(1,3-Oxazol-5-yl)butanal)

4-(1,3-Oxazol-5-yl)butanal 化学的及び物理的性質
名前と識別子
-
- EN300-1870011
- 1823067-43-1
- 4-(1,3-oxazol-5-yl)butanal
- 4-(1,3-Oxazol-5-yl)butanal
-
- インチ: 1S/C7H9NO2/c9-4-2-1-3-7-5-8-6-10-7/h4-6H,1-3H2
- InChIKey: XPNIPHXNFVDQDR-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1CCCC=O
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 43.1Ų
4-(1,3-Oxazol-5-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870011-0.05g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 0.05g |
$1368.0 | 2023-09-18 | ||
Enamine | EN300-1870011-10.0g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1870011-1.0g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1870011-5g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 5g |
$4722.0 | 2023-09-18 | ||
Enamine | EN300-1870011-1g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 1g |
$1629.0 | 2023-09-18 | ||
Enamine | EN300-1870011-10g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 10g |
$7004.0 | 2023-09-18 | ||
Enamine | EN300-1870011-5.0g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1870011-0.5g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 0.5g |
$1563.0 | 2023-09-18 | ||
Enamine | EN300-1870011-0.25g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 0.25g |
$1498.0 | 2023-09-18 | ||
Enamine | EN300-1870011-2.5g |
4-(1,3-oxazol-5-yl)butanal |
1823067-43-1 | 2.5g |
$3191.0 | 2023-09-18 |
4-(1,3-Oxazol-5-yl)butanal 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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4-(1,3-Oxazol-5-yl)butanalに関する追加情報
4-(1,3-Oxazol-5-yl)butanal: A Comprehensive Overview
The compound 4-(1,3-Oxazol-5-yl)butanal, also known by its CAS number 1823067-43-1, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aldehydes and features a unique structure that combines an aldehyde group with a 1,3-oxazole ring. The presence of the oxazole ring introduces interesting electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of oxazole-containing compounds in drug discovery. For instance, researchers have explored the role of 4-(1,3-Oxazol-5-yl)butanal in modulating cellular pathways associated with neurodegenerative diseases. The compound's ability to interact with specific protein targets has shown promise in preclinical models, suggesting its potential as a lead compound for therapeutic development.
The synthesis of 4-(1,3-Oxazol-5-yl)butanal typically involves multi-step reactions that require precise control over reaction conditions. One common approach is the alkylation of an oxazole derivative followed by oxidation to introduce the aldehyde group. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
In terms of physical properties, 4-(1,3-Oxazol-5-yl)butanal exhibits a melting point of approximately 78°C and a boiling point around 165°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. These properties are crucial for its application in both laboratory research and industrial processes.
The structural versatility of 4-(1,3-Oxazol-5-yl)butanal has led to its use in diverse fields. In materials science, it has been employed as a precursor for synthesizing advanced polymers with tailored mechanical properties. Additionally, its role as an intermediate in the synthesis of bioactive molecules has been extensively documented in recent literature.
In conclusion, 4-(1,3-Oxazol-5-yl)butanal, CAS number 1823067-43-1, is a compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application methodologies, positions it as a key player in future research and development efforts.
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